molecular formula C11H14O2S2 B14777696 (2,5-Bis(methylthio)phenyl)propanoic acid

(2,5-Bis(methylthio)phenyl)propanoic acid

Cat. No.: B14777696
M. Wt: 242.4 g/mol
InChI Key: FSAIVTIDCQIDHD-UHFFFAOYSA-N
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Description

(2,5-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the reaction of 2,5-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(methylthio)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio groups or to convert the carboxylic acid group to an alcohol.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

(2,5-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Bis(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The propanoic acid moiety can interact with enzymes and receptors, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophenol: Lacks the propanoic acid group but has similar methylthio substitutions on the phenyl ring.

    2,5-Dimethylphenylpropanoic acid: Similar structure but without the methylthio groups.

    2,5-Bis(methylthio)benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.

Uniqueness

(2,5-Bis(methylthio)phenyl)propanoic acid is unique due to the combination of methylthio groups and a propanoic acid moiety, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-[2,5-bis(methylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H14O2S2/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)

InChI Key

FSAIVTIDCQIDHD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)SC)CCC(=O)O

Origin of Product

United States

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